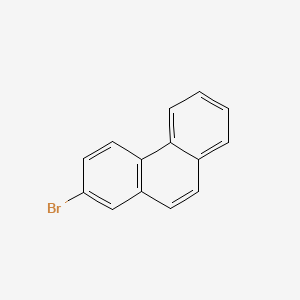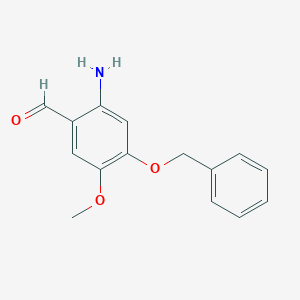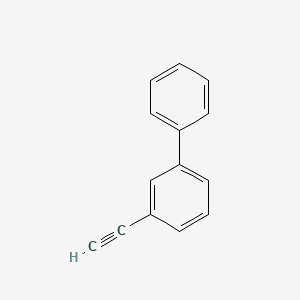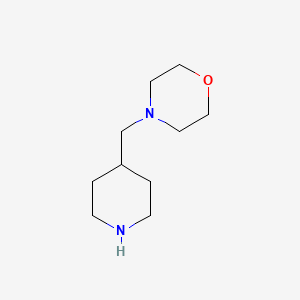
2-Bromophenanthrene
説明
2-Bromophenanthrene is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively in recent years. It is a white crystalline solid with a molecular weight of 231.14 g/mol, and is composed of two fused benzene rings with a bromine atom at the 2-position. It is soluble in many organic solvents, including ethanol and dimethylformamide, and is relatively stable at room temperature. This compound has a variety of uses in scientific research, including as a precursor to other molecules, as a reagent in organic synthesis, and as a tool for studying the effects of PAHs on biological systems.
科学的研究の応用
Fluorescence Probe for Palladium Detection
A significant application of 2-Bromophenanthrene derivatives is in the detection of palladium. 9-Bromophenanthrene (9-BrP) has been used as a fluorescence probe for determining trace amounts of palladium. This method exhibits excellent selectivity and specificity, indicating its potential in routine palladium determination (Qin Jun et al., 2016).
Cyclization and Bromination in Organic Synthesis
This compound derivatives are also pivotal in organic synthesis. For instance, CuBr2-promoted cyclization and bromination of arene–alkynes have been developed to efficiently produce 9-bromophenanthrene derivatives, which is an effective protocol for C–Br bond formation from inorganic bromine sources (Wangsheng Liu et al., 2016).
Synthesis and Optical Properties of Derivatives
The synthesis and functionalization of 1,2-Dihydro-1-aza-2-boraphenanthrene, a derivative of this compound, have been explored for their enhanced optical properties. These derivatives exhibit increased quantum yield, making them suitable for further functionalization and potential applications in optical technologies (Alberto Abengózar et al., 2019).
Electrosynthesis of Conducting Polymers
Another application is in the electrosynthesis of conducting polymers. Poly(9-bromophenanthrene) (P9BP), a semi-conducting polymer, has been synthesized electrochemically from 9-bromophenanthrene. This polymer demonstrates good electrochemical behavior and thermal stability, along with potential use as a blue light emitter (Xie Yu et al., 2009).
Photophysical Properties
The photophysical properties of this compound derivatives are also of interest. For instance, the study of the phosphorescent behaviors of 9-bromo- and 9-iodophenanthrene in crystals highlights the role of π–π interactions and other molecular interactions in modulating their phosphorescence. This has implications for the design and understanding of luminescent materials (Qing Zhu et al., 2014).
作用機序
Target of Action
Like many aromatic hydrocarbons, it may interact with various enzymes and receptors within the body .
Mode of Action
As an aromatic hydrocarbon, it may undergo electrophilic substitution reactions . The bromine atom on the phenanthrene ring could potentially enhance its reactivity, allowing it to interact with biological molecules in unique ways .
Pharmacokinetics
They can also inhibit various cytochrome P450 enzymes, which play a crucial role in drug metabolism .
生化学分析
Biochemical Properties
2-Bromophenanthrene plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and metabolic pathways. It interacts with various enzymes, including cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with other biomolecules . Additionally, this compound can bind to proteins and nucleic acids, affecting their structure and function.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound can also alter gene expression by binding to DNA and interfering with transcription factors. Furthermore, this compound impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, this compound can inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the metabolism of other substrates. Additionally, it can induce changes in gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in significant changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, this compound can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to increase their solubility and facilitate excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it undergoes metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The activity and function of this compound can be affected by its localization, as it may interact with different biomolecules in each compartment. Targeting signals and post-translational modifications can also influence the subcellular distribution of this compound .
特性
IUPAC Name |
2-bromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTPFYJEKHTINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500238 | |
| Record name | 2-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62162-97-4 | |
| Record name | 2-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the provided research abstract [] doesn't delve into the specific conditions favoring 2-bromophenanthrene formation during 9,10-dihydrophenanthrene bromination, it does highlight this as a noteworthy observation. It's likely that factors such as reaction temperature, solvent polarity, and the concentration of the brominating agent could influence the reaction pathway and lead to varying amounts of this compound. Further investigation into the reaction mechanism and optimization studies would be needed to understand and control the selectivity of this bromination reaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)
![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)
![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)








